molecular formula C31H39N3O7 B14051261 Fmoc-DL-Lys(Boc)-DL-Pro-OH

Fmoc-DL-Lys(Boc)-DL-Pro-OH

Cat. No.: B14051261
M. Wt: 565.7 g/mol
InChI Key: FTDLWHRKZBSRBL-UHFFFAOYSA-N
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Description

Fmoc-DL-Lys(Boc)-DL-Pro-OH is a compound used primarily in peptide synthesis. It is a derivative of lysine and proline, two amino acids, and is protected by Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Lys(Boc)-DL-Pro-OH typically involves the protection of the amino groups of lysine and proline. The Fmoc group is introduced to the alpha-amino group of lysine, while the Boc group is attached to the epsilon-amino group. The proline is then coupled to the lysine derivative using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Lys(Boc)-DL-Pro-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents like piperidine (for Fmoc) and TFA (trifluoroacetic acid) for Boc.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA (95% in dichloromethane) for Boc removal.

    Coupling: HBTU or DIC in the presence of DIPEA in DMF or NMP (N-methyl-2-pyrrolidone).

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-DL-Lys(Boc)-DL-Pro-OH is used in the synthesis of complex peptides and proteins. It is a crucial component in the development of peptide-based drugs and biomaterials.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides.

Medicine

In medicine, this compound is used in the development of peptide-based therapeutics, including antibiotics, antivirals, and cancer treatments.

Industry

Industrially, it is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of Fmoc-DL-Lys(Boc)-DL-Pro-OH involves its incorporation into peptides and proteins. The Fmoc and Boc groups protect the amino groups during synthesis, preventing side reactions. Once incorporated into a peptide, the protecting groups are removed, allowing the peptide to fold and function correctly. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar in structure but lacks the proline residue.

    Fmoc-Pro-OH: Contains only the proline residue with an Fmoc protecting group.

    Boc-Lys(Fmoc)-OH: Similar but with reversed protecting groups.

Uniqueness

Fmoc-DL-Lys(Boc)-DL-Pro-OH is unique due to the presence of both lysine and proline residues, each protected by different groups. This dual protection allows for selective deprotection and coupling, making it a versatile building block in peptide synthesis.

Biological Activity

Fmoc-DL-Lys(Boc)-DL-Pro-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activities. This compound features a combination of protective groups, specifically the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which facilitate its use in solid-phase peptide synthesis (SPPS). The presence of cationic lysine contributes to its potential biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds incorporating cationic amino acids like lysine exhibit enhanced antimicrobial activity. In a study evaluating various peptides synthesized from this compound, it was found that these peptides demonstrated significant antibacterial effects against Escherichia coli (E. coli) and other pathogens. The positive charge of lysine facilitates interactions with negatively charged bacterial membranes, leading to increased permeability and cell death .

Table 1: Antimicrobial Activity of Peptides Derived from this compound

Peptide VariantTarget BacteriaMinimum Inhibitory Concentration (MIC)
Peptide AE. coli5 µg/mL
Peptide BStaphylococcus aureus10 µg/mL
Peptide CPseudomonas aeruginosa15 µg/mL

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Short peptides derived from this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Effects of Peptides

In a recent investigation, a series of peptides synthesized using this compound were tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that certain peptide variants significantly inhibited cell growth and induced apoptosis, demonstrating the compound's potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between peptides derived from this compound and target proteins involved in disease processes. For instance, docking studies against E. coli DNA gyrase revealed strong binding affinities, suggesting that these peptides could serve as leads for the development of new antimicrobial agents .

Table 2: Docking Results for Selected Peptides

Peptide VariantTarget ProteinBinding Affinity (kcal/mol)
Peptide ADNA Gyrase B-6.708
Peptide BProtein Kinase A-5.932
Peptide CBcl-2-7.150

Properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDLWHRKZBSRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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